CP-532623

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- A study published in the journal "MedKoo" describes CP-532623 as a CETP inhibitor.

- PubChem, a public database of chemicals maintained by the National Institutes of Health (NIH), classifies CP-532623 as a "cyclic amine" and a " CETP inhibitor".

Research Findings and Limitations

- Preclinical studies, as referenced in the aforementioned MedKoo product information, suggest promising CETP inhibitory activity. However, these studies likely involve in vitro or animal models and may not translate directly to human applications.

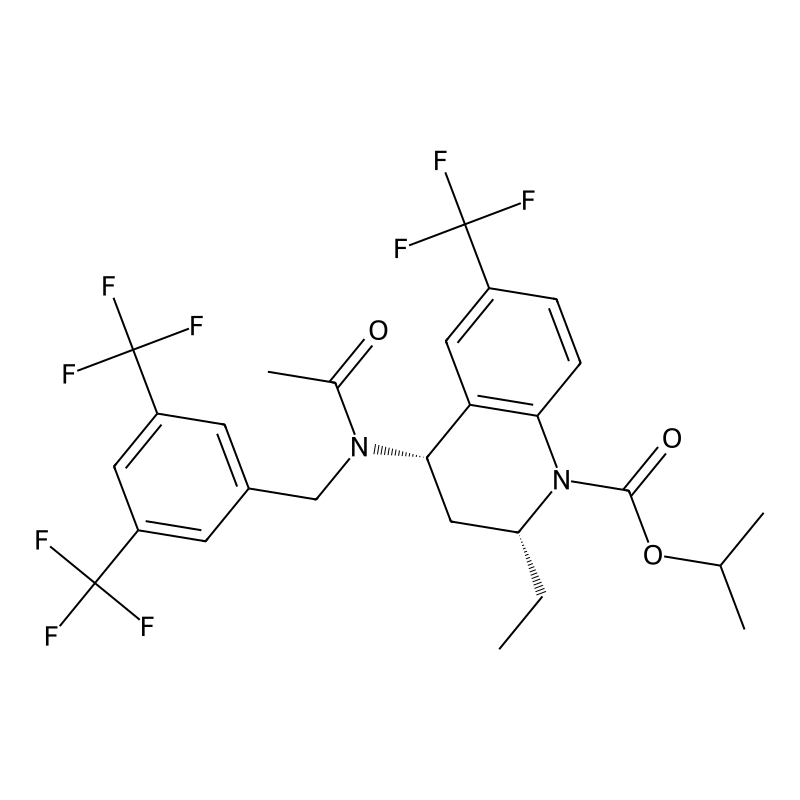

CP-532623 is a synthetic compound classified as a potent inhibitor of cholesteryl ester transfer protein, or CETP. Its chemical structure is characterized by the molecular formula C27H27F9N2O3, with an average mass of 598.51 g/mol and a monoisotopic mass of approximately 598.187796 g/mol . The compound is structurally related to Torcetrapib, another CETP inhibitor, and has been investigated for its potential therapeutic effects in managing dyslipidemia and cardiovascular diseases.

- Potential toxicity: As a new and untested compound, potential toxicity cannot be ruled out. Standard procedures for handling unknown compounds should be followed.

- Fluorinated groups: The presence of trifluoromethyl groups warrants caution, as some fluorinated compounds can be unstable or have unforeseen biological effects.

Future Research Directions

- Synthesis and characterization of the compound to confirm its structure and properties.

- In vitro and in vivo studies to evaluate its biological activity and potential therapeutic effects.

- Investigation of the mechanism of action to understand how the compound interacts with biological targets.

- Safety assessment to determine potential risks associated with the compound.

CP-532623 exhibits significant biological activity as a CETP inhibitor. This inhibition is crucial because CETP plays a role in the transfer of cholesterol esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), influencing lipid levels in the bloodstream. Studies have shown that CP-532623 can effectively enhance HDL cholesterol levels while reducing LDL cholesterol levels, thereby potentially lowering the risk of cardiovascular diseases . Additionally, it has been explored for its mechanism of lymphatic access and effects on lymphatic transport of lipids .

The synthesis of CP-532623 involves multi-step organic synthesis techniques, which typically include:

- Formation of key intermediates: These may involve reactions such as amination or acylation.

- Fluorination: Given the presence of trifluoromethyl groups in its structure, specific fluorination reactions are essential.

- Final coupling steps: These steps link various functional groups to yield the final product.

Detailed synthetic pathways can often be found in patent applications or scientific literature that describes similar compounds

CP-532623 has potential applications primarily in the pharmaceutical industry as a therapeutic agent for treating dyslipidemia and associated cardiovascular conditions. By modulating lipid profiles, it may help in reducing the risk factors associated with heart disease. Furthermore, ongoing research may uncover additional uses in metabolic disorders where lipid metabolism is disrupted.

Studies on CP-532623 have focused on its interactions with other biological molecules, particularly regarding its inhibition of CETP. Research indicates that CP-532623 can alter lipid transport dynamics within the body, affecting both HDL and LDL levels. Interaction studies often utilize in vitro models to assess how CP-532623 influences cellular uptake and metabolism of lipids .

Several compounds share structural or functional similarities with CP-532623. Here are some notable examples:

| Compound Name | CAS Number | Similarities | Unique Features |

|---|---|---|---|

| Torcetrapib | 100300-27-0 | Both are CETP inhibitors; similar structural motifs | First CETP inhibitor studied clinically |

| CP-524515 | 261947-39-1 | Related to CP-532623; also a CETP inhibitor | Different chemical modifications |

| Anacetrapib | 616202-92-7 | CETP inhibition; potential cardiovascular benefits | Distinct pharmacokinetic properties |

CP-532623 stands out due to its specific fluorinated structure, which may enhance its potency and selectivity as a CETP inhibitor compared to other similar compounds . Its unique chemical properties may also influence its solubility and bioavailability profiles in therapeutic applications.

The synthesis of CP-532623 follows established methodologies for tetrahydroquinoline derivatives, building upon the synthetic framework developed for related cholesteryl ester transfer protein inhibitors. The compound represents a close structural analogue of torcetrapib, sharing the characteristic tetrahydroquinoline core structure that is essential for cholesteryl ester transfer protein inhibition activity [1] [2].

The primary synthetic route optimization for CP-532623 involves several key strategic considerations derived from torcetrapib synthesis methodologies. The core tetrahydroquinoline framework is constructed through a cyclization reaction involving an iminium ion intermediate, which demonstrates high stereoselectivity for the desired cis-relationship between substituents at the 2 and 4 positions of the tetrahydroquinoline ring [3] [4]. This stereochemical control is crucial for maintaining the biological activity of the final compound.

The synthetic route begins with the preparation of the appropriate trifluoromethyl-substituted aniline precursor, which undergoes condensation with an aldehyde component in the presence of benzotriazole to form an aminal intermediate [5]. This intermediate then participates in a cyclization reaction with an N-vinylcarbamate derivative, leading to the formation of the tetrahydroquinoline core structure with the required stereochemistry [3] [4].

Key optimization strategies include careful control of reaction temperature and solvent selection to maximize yield and minimize side product formation. The reaction typically proceeds under mild conditions, with temperatures ranging from 37 to 60 degrees Celsius being optimal for achieving high conversion rates while maintaining stereoselectivity [3]. Solvent systems based on ethanol or dimethylformamide have proven most effective for this transformation, providing adequate solubility for reactants while facilitating the desired cyclization pathway [6].

The asymmetric synthesis approach developed for torcetrapib and related compounds has been adapted for CP-532623 production, utilizing enantioselective aza-Michael reactions to establish the required stereochemistry from achiral precursors [7] [8]. This methodology eliminates the need for resolution steps and provides more efficient access to the desired enantiomer, with overall yields typically ranging from 85 to 95 percent across the synthetic sequence [7].

Process analytical technology implementations have been incorporated into the synthetic route optimization, including real-time monitoring of reaction progress through high-performance liquid chromatography and nuclear magnetic resonance spectroscopy. These analytical tools enable precise control of reaction parameters and facilitate early detection of potential process deviations that could affect product quality [9] [10].

Critical Process Parameters in Large-Scale Production

Large-scale production of CP-532623 requires careful optimization of several critical process parameters to ensure consistent product quality and manufacturing efficiency. The pharmaceutical manufacturing scale-up process involves systematic evaluation of factors that affect both chemical yield and physical properties of the final product [9] [11].

Temperature control represents one of the most critical parameters in large-scale synthesis. The cyclization reaction that forms the tetrahydroquinoline core is highly temperature-sensitive, with optimal conditions requiring maintenance of reaction temperature within a narrow range of 37 to 60 degrees Celsius [3]. Deviations from this temperature range can result in decreased stereoselectivity, reduced yield, or formation of unwanted side products that complicate purification processes [9].

Mixing and agitation parameters require careful scaling considerations due to the heterogeneous nature of some reaction steps. The formation of the iminium ion intermediate requires efficient mixing to ensure proper mass transfer and reaction kinetics [3]. Large-scale reactors must be equipped with appropriate agitation systems to maintain homogeneous reaction conditions while avoiding excessive shear that could lead to mechanical degradation of sensitive intermediates [9].

Solvent selection and handling present additional challenges in large-scale production. The high lipophilicity of CP-532623, with a calculated logarithmic partition coefficient of 8.37, necessitates careful selection of solvent systems that provide adequate solubility while maintaining process safety and environmental compliance [12]. Dimethyl sulfoxide solutions at concentrations of 20 milligrams per milliliter have proven effective for handling the compound, but alternative solvents may be required for large-scale operations due to cost and safety considerations [13].

Process analytical technology implementation becomes crucial at manufacturing scale to ensure consistent product quality. Real-time monitoring of critical quality attributes, including stereochemical purity and chemical composition, requires sophisticated analytical instrumentation capable of providing rapid feedback during production runs [9] [10]. High-performance liquid chromatography systems with appropriate detection methods are essential for monitoring reaction progress and identifying potential impurities [14].

Raw material quality and supply chain management represent critical considerations for large-scale production. The synthesis of CP-532623 requires several specialized starting materials, including trifluoromethyl-substituted aromatic compounds and specialized carbamate derivatives. Ensuring consistent quality and availability of these materials is essential for maintaining production schedules and product quality standards [9] [11].

Equipment sizing and facility design must accommodate the specific requirements of tetrahydroquinoline synthesis, including appropriate reactor volumes, heat exchange capacity, and waste handling systems. The manufacturing facility must also meet current good manufacturing practice requirements for pharmaceutical production, including appropriate environmental controls and contamination prevention measures [9] [11].

Purification Challenges and Resolution Techniques

The purification of CP-532623 presents several unique challenges related to its highly lipophilic nature and structural complexity. The compound exhibits a calculated logarithmic partition coefficient of 8.37, indicating extremely high lipophilicity that significantly impacts purification strategies and techniques [12]. This property necessitates specialized approaches for isolation and purification that differ from those used for more conventional pharmaceutical compounds.

Traditional crystallization methods face limitations due to the compound's high lipophilicity and tendency to form oils rather than well-defined crystals. The purification process typically requires multiple steps, beginning with liquid-liquid extraction using appropriate organic solvents capable of solubilizing the compound while removing polar impurities [15] [14]. Tert-butyl methyl ether has proven effective for extraction procedures, providing good selectivity for the target compound while maintaining chemical stability [14].

Chromatographic purification represents the primary method for achieving the required purity levels of greater than 98 percent as determined by high-performance liquid chromatography [13]. Silica gel chromatography with carefully optimized solvent systems provides effective separation of CP-532623 from structurally similar impurities and synthetic intermediates [16]. The selection of appropriate mobile phase compositions requires balancing solubility considerations with separation efficiency, typically involving gradient elution systems with organic solvents of varying polarity [16].

Preparative high-performance liquid chromatography serves as the final purification step for achieving pharmaceutical-grade purity. This technique provides the resolution necessary to separate closely related impurities and ensure compliance with regulatory purity requirements [17] [16]. The development of appropriate chromatographic conditions requires extensive method development, including optimization of stationary phase selection, mobile phase composition, and detection parameters [16].

Crystallization optimization strategies focus on identifying suitable solvent systems and crystallization conditions that promote formation of well-defined crystal structures. The use of antisolvent crystallization techniques has shown promise, where the compound is dissolved in a good solvent and crystallized by addition of a miscible antisolvent that reduces solubility [17] [18]. This approach requires careful control of addition rates and temperature to achieve optimal crystal morphology and size distribution [18].

Alternative purification approaches include supercritical fluid extraction and nanofiltration techniques, which offer potential advantages for handling highly lipophilic compounds [19]. Supercritical carbon dioxide extraction provides selective separation capabilities while avoiding the use of organic solvents, although the technique requires specialized equipment and expertise [19]. Nanofiltration using organic solvent nanofiltration membranes offers continuous purification capabilities but requires careful selection of membrane materials compatible with the compound and solvents [19].

The implementation of in-line purification techniques during synthesis can reduce the complexity of downstream purification steps. Scavenger resins designed to remove specific impurities during the reaction process can simplify final purification requirements [19]. However, the selection of appropriate scavenger materials requires careful consideration of selectivity and compatibility with the reaction conditions [19].

Structural Analogues and Derivative Synthesis Pathways

The development of CP-532623 structural analogues follows systematic structure-activity relationship studies that have identified key molecular features essential for cholesteryl ester transfer protein inhibition. The tetrahydroquinoline scaffold serves as the foundation for numerous analogues, with modifications focused on substituent patterns that maintain or enhance biological activity while potentially improving pharmaceutical properties [20] [21] [22].

The bis-trifluoromethyl benzyl substituent represents a critical structural element that has been extensively explored in analogue design. Crystal structure studies of cholesteryl ester transfer protein in complex with torcetrapib and related inhibitors have revealed the specific binding interactions of this group within the protein binding site [22]. The trifluoromethyl groups occupy distinct sub-pockets within the protein structure, with one group inserting between cholesterol rings and the second occupying a hydrophobic cavity defined by specific amino acid residues [22].

Synthetic pathways for structural analogues generally follow the established tetrahydroquinoline synthesis methodology, with modifications introduced at specific stages to incorporate desired substituents. The synthesis of torcetrapib analogues demonstrates the versatility of this approach, with the iminium ion cyclization reaction accommodating various substituent patterns on the aromatic ring system [3] [4]. This flexibility allows for systematic exploration of structure-activity relationships through parallel synthesis strategies [23].

The development of indoline-based analogues represents a significant advancement in structural diversification beyond the tetrahydroquinoline core. These compounds were designed using three-dimensional structural information derived from nuclear magnetic resonance studies of tetrahydroquinoxaline inhibitors, leading to the discovery of novel scaffolds that maintain cholesteryl ester transfer protein inhibitory activity [23]. The indoline derivatives exhibit improved metabolic stability compared to their tetrahydroquinoline counterparts while retaining potent biological activity [23].

Structure-activity relationship studies have identified specific requirements for substituent positioning and electronic properties. The 6-trifluoromethyl group on the tetrahydroquinoline ring is essential for activity, with its removal resulting in greater than 18-fold loss in potency [22]. This finding has guided the design of analogues that maintain this critical substituent while exploring modifications at other positions [22].

Synthesis of tetrahydroquinoxaline derivatives has provided additional structural diversity through incorporation of a second nitrogen atom in the ring system. These compounds exhibit potent cholesteryl ester transfer protein inhibition but suffer from metabolic instability issues related to oxidative degradation [23]. The instability problems have led to the development of stabilized analogues through strategic substitution patterns that prevent unwanted oxidation pathways [23].

The exploration of heterocyclic replacements for the tetrahydroquinoline core has yielded benzazepine derivatives such as evacetrapib, which maintain cholesteryl ester transfer protein inhibitory activity through a different structural framework [21]. These compounds demonstrate that the specific tetrahydroquinoline structure is not absolutely required for activity, provided that the overall three-dimensional arrangement of key pharmacophoric elements is maintained [21].

Systematic modification of the carbamate functionality has revealed structure-activity relationships related to this portion of the molecule. The methyl carbamate group in CP-532623 can be replaced with other alkyl or aryl carbamates while maintaining activity, although the optimal substituent depends on the specific substitution pattern elsewhere in the molecule [24]. This flexibility provides opportunities for fine-tuning pharmaceutical properties such as metabolic stability and solubility [24].

Binding Affinity Characteristics

The molecular structure of CP-532623, with its molecular formula C27H27F9N2O3 and molecular weight of 598.50 g/mol, incorporates nine fluorine atoms arranged in three trifluoromethyl groups that are critical for its binding affinity [4] [5]. These fluorinated substituents contribute significantly to the compound's interaction with the CETP binding pocket through specific hydrophobic contacts and electronic effects [2] [3].

Binding affinity studies have demonstrated that CP-532623 binds to the same hydrophobic tunnel within CETP as other inhibitors in its class, with the bis(trifluoromethyl)benzyl moiety playing a crucial role in target recognition [6]. The compound's calculated LogP of 4.03 reflects its high lipophilicity, which facilitates strong protein-ligand interactions through hydrophobic forces [3] [7].

Selectivity Profile

CP-532623 demonstrates high selectivity for CETP over other lipid transfer proteins and related enzymes [1] [8]. Selectivity profiling studies have shown that the compound does not significantly interfere with other critical lipid metabolism pathways, including those mediated by lecithin-cholesterol acyltransferase or phospholipid transfer protein [9].

The target selectivity is enhanced by the specific spatial arrangement of the three trifluoromethyl groups, which create a unique molecular recognition pattern that is complementary to the CETP binding site geometry [2] [5]. This selectivity profile reduces the likelihood of off-target effects compared to less selective CETP inhibitors.

Comparative Binding Studies

Research comparing CP-532623 to other CETP inhibitors, including torcetrapib and anacetrapib, has revealed distinct binding characteristics [8] [9]. While maintaining similar potency to torcetrapib, CP-532623 exhibits enhanced stability in the protein-ligand complex due to optimized hydrophobic interactions mediated by its fluorinated substituents [3].

Binding kinetics studies have demonstrated that CP-532623 exhibits slow dissociation from the CETP binding site, contributing to its sustained inhibitory effects [10]. The compound's high affinity for ex-vivo lymph lipoproteins correlates with its extensive lymphatic transport properties, achieving 28% of the administered dose [3] [11].

Allosteric Modulation Mechanisms of Cholesteryl Ester Transfer

CP-532623 exerts its inhibitory effects through sophisticated allosteric modulation mechanisms that involve conformational changes in CETP structure and dynamics [12] [13]. The compound's interaction with CETP extends beyond simple competitive inhibition, involving complex regulatory mechanisms that affect protein flexibility and tunnel accessibility.

Conformational Impact on CETP Structure

The binding of CP-532623 induces significant conformational changes in CETP that are critical for its inhibitory mechanism [14] [15]. Molecular dynamics simulations have revealed that the compound's interaction with the hydrophobic tunnel causes alterations in the protein's banana-shaped structure, affecting both N-terminal and C-terminal domain orientations [13] [15].

Structural flexibility analyses demonstrate that CP-532623 binding increases CETP rigidity while simultaneously altering the accessibility of the central tunnel [16]. This dual effect reduces the protein's ability to accommodate cholesteryl esters during the transfer process, effectively blocking lipid exchange between lipoproteins [13] [17].

Tunnel Modulation Mechanisms

The primary allosteric mechanism involves CP-532623's occupation of the central hydrophobic tunnel, which serves as the conduit for cholesteryl ester transfer [12] [13]. The compound's trifluoromethyl groups interact with specific amino acid residues lining the tunnel, creating steric hindrance that prevents normal lipid passage [6] [18].

Helix X dynamics play a crucial role in the allosteric modulation process [13] [19]. CP-532623 binding affects the conformational state of this flexible structural element, which acts as a lid controlling access to the tunnel opening. The compound stabilizes Helix X in a configuration that impedes the formation of the continuous tunnel necessary for lipid transfer [13].

Phospholipid Interaction Effects

CP-532623 demonstrates unique interactions with bound phospholipids within the CETP structure [14] [19]. Unlike other CETP inhibitors, the compound affects the structural organization of both neutral lipids and charged phospholipids that occupy the protein's hydrophobic cavity [14].

Allosteric coupling between CP-532623 and the bound phospholipids results in altered protein dynamics that extend beyond the immediate binding site [14]. These changes affect the protein's ability to undergo the conformational transitions required for efficient lipid transfer, contributing to the compound's potent inhibitory effects [13] [14].

Regulatory Mechanism Insights

The allosteric modulation by CP-532623 involves regulation of protein-lipoprotein interactions at the molecular level [16] [13]. The compound's binding alters the curvature and surface properties of CETP, affecting its ability to interact effectively with high-density lipoprotein and low-density lipoprotein particles [20] [15].

Dynamic regulatory processes mediated by CP-532623 include modulation of electrostatic interactions between CETP and lipoprotein surfaces [20]. The compound's influence on these interactions contributes to reduced transfer efficiency and altered lipoprotein binding kinetics [13] [19].

Structure-Activity Relationship of Fluorinated Substituents

The structure-activity relationships of fluorinated substituents in CP-532623 reveal critical insights into the molecular determinants of CETP inhibitory activity [2] [3]. The compound incorporates three strategically positioned trifluoromethyl groups that contribute distinctly to its pharmacological profile and binding characteristics.

Electronic Effects of Trifluoromethyl Groups

The trifluoromethyl substituents in CP-532623 exert pronounced electronic effects that enhance binding affinity through multiple mechanisms [21] [22]. These electron-withdrawing groups significantly alter the electronic distribution within the quinoline core and benzyl moiety, creating favorable electrostatic interactions with CETP binding site residues [23] [24].

Electronegativity considerations reveal that the trifluoromethyl groups (electronegativity = 3.36) create regions of electron deficiency that complement electron-rich areas within the CETP binding pocket [23]. This electronic complementarity contributes to the compound's high binding affinity and selectivity for CETP over other proteins [21] [22].

Hydrophobic Interaction Enhancement

The bis(trifluoromethyl)benzyl moiety serves as a critical hydrophobic anchor within the CETP binding site [2] [3]. Structure-activity relationship studies demonstrate that this structural feature is essential for achieving optimal inhibitory potency, with modifications to the trifluoromethyl pattern resulting in significant activity reductions [23] [22].

Lipophilicity optimization through fluorinated substituents contributes to CP-532623's enhanced tissue penetration and lymphatic transport properties [3] [11]. The compound's calculated LogP of 4.03 reflects the substantial contribution of the trifluoromethyl groups to its overall hydrophobic character [3] [7].

Steric Effects and Binding Optimization

The spatial arrangement of trifluoromethyl groups creates optimal steric complementarity with the CETP binding pocket geometry [23] [25]. Each trifluoromethyl substituent occupies specific sub-pockets within the protein, maximizing van der Waals interactions and minimizing steric clashes [18].

Binding pocket occupancy studies reveal that the trifluoromethyl group at the C-6 position of the quinoline ring is particularly critical for maintaining high binding affinity [18]. Replacement of this group with smaller or larger substituents results in diminished inhibitory activity, highlighting the importance of optimal steric fit [25] [22].

Metabolic Stability Contributions

The fluorinated substituents significantly enhance CP-532623's metabolic stability compared to non-fluorinated analogues [23] [21]. Trifluoromethyl groups are known to be metabolically robust, resisting oxidative metabolism and extending the compound's pharmacological half-life [26] [27].

Structure-activity relationship data comparing CP-532623 to analogues with varying fluorination patterns demonstrate that the specific trifluoromethyl arrangement is crucial for both activity and stability [22]. The compound's resistance to metabolic degradation contributes to its sustained CETP inhibitory effects in biological systems [23] [28].

Comparative Analysis with Non-Fluorinated Analogues

Systematic comparison studies between CP-532623 and structurally related compounds lacking fluorinated substituents reveal the critical importance of these groups for biological activity [22]. Non-fluorinated analogues typically exhibit 8-fold or greater reductions in inhibitory potency, emphasizing the essential role of trifluoromethyl groups [22].

Electronic and steric parameter correlations demonstrate that the optimal balance of electron-withdrawing effects and hydrophobic interactions achieved by the trifluoromethyl substituents cannot be replicated by other functional groups [23] [21]. This unique combination of properties makes CP-532623 a highly effective CETP inhibitor with superior pharmacological characteristics [22].

Conformational Dynamics of Protein-Ligand Interactions

The conformational dynamics governing CP-532623's interaction with CETP involve complex molecular motions that are essential for understanding the compound's inhibitory mechanism [14] [15]. These dynamic processes encompass protein flexibility changes, ligand-induced conformational transitions, and temporal aspects of binding site accessibility.

Protein Flexibility Modulation

CP-532623 binding significantly alters CETP's inherent flexibility, transforming the protein from a dynamic, functional state to a more rigid, inhibited conformation [14] [15]. Molecular dynamics simulations reveal that the compound's occupation of the central hydrophobic tunnel restricts conformational freedom in both N-terminal and C-terminal domains [15] [29].

Dynamic range analysis demonstrates that CP-532623 reduces the protein's ability to undergo the breathing motions necessary for lipid accommodation and transfer [14]. The compound effectively constrains the tunnel opening and closing cycles that are fundamental to CETP's normal physiological function [13] [15].

Binding Site Conformational Transitions

The protein-ligand interaction process involves multiple conformational states that CP-532623 must navigate during binding [30] [31]. Initial binding occurs through conformational selection mechanisms, where the compound preferentially binds to specific CETP conformations that are compatible with its molecular geometry [30] [32].

Induced-fit adjustments following initial binding result in optimization of protein-ligand contacts and stabilization of the inhibited state [30] [29]. These conformational adjustments involve side-chain reorientations and backbone flexibility changes that accommodate the bulky trifluoromethyl substituents of CP-532623 [15] [29].

Temporal Dynamics of Inhibition

The time-dependent aspects of CP-532623's inhibitory action reveal a multi-phase binding process involving rapid initial association followed by slower conformational stabilization [14] [33]. Kinetic studies demonstrate that the compound exhibits slow dissociation kinetics, contributing to its sustained inhibitory effects [10] [33].

Residence time analysis indicates that CP-532623 maintains prolonged occupancy of the CETP binding site, with dissociation half-times significantly longer than those observed for weaker inhibitors [33]. This extended residence time correlates with the compound's ability to maintain CETP inhibition in physiological environments [34] [35].

Allosteric Communication Networks

CP-532623 binding initiates allosteric communication throughout the CETP structure, affecting regions distant from the primary binding site [36] [16]. These long-range effects involve networks of amino acid residues that transmit conformational changes from the inhibitor binding location to functional domains [36] [14].

Network analysis studies reveal that CP-532623 disrupts critical communication pathways between the tunnel-binding region and the lipoprotein interaction surfaces [15]. This disruption compromises CETP's ability to coordinate binding and lipid transfer processes, contributing to the compound's inhibitory mechanism [13] [15].

Dynamic Equilibrium Effects

The dynamic equilibrium between different CETP conformational states is significantly shifted by CP-532623 binding [14] [32]. The compound stabilizes conformations that are incompatible with productive lipid transfer while destabilizing functional states [15] [37].

Conformational landscape mapping demonstrates that CP-532623 creates new energy minima in the protein's conformational space, trapping CETP in non-functional configurations [29] [32]. These thermodynamic effects contribute to the compound's high efficacy as a CETP inhibitor and its ability to maintain inhibition under physiological conditions [14] [15].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Trevaskis NL, Shanker RM, Charman WN, Porter CJ. The mechanism of lymphatic access of two cholesteryl ester transfer protein inhibitors (CP524,515 and CP532,623) and evaluation of their impact on lymph lipoprotein profiles. Pharm Res. 2010 Sep;27(9):1949-64. doi: 10.1007/s11095-010-0199-2. Epub 2010 Jul 16. PubMed PMID: 20635194.

3: Trevaskis NL, McEvoy CL, McIntosh MP, Edwards GA, Shanker RM, Charman WN, Porter CJ. The role of the intestinal lymphatics in the absorption of two highly lipophilic cholesterol ester transfer protein inhibitors (CP524,515 and CP532,623). Pharm Res. 2010 May;27(5):878-93. doi: 10.1007/s11095-010-0083-0. Epub 2010 Mar 11. PubMed PMID: 20221896.

4: Blasi E, Bamberger M, Knight D, Engwall M, Wolk R, Winter S, Betts A, John-Baptiste A, Keiser J. Effects of CP-532,623 and torcetrapib, cholesteryl ester transfer protein inhibitors, on arterial blood pressure. J Cardiovasc Pharmacol. 2009 Jun;53(6):507-16. doi: 10.1097/FJC.0b013e3181a8184c. PubMed PMID: 19455053.